Structural Differentiation: Benzothiophene Bioisostere vs. Indole (Tryptophan) in Peptide Backbone
The benzothiophene side-chain of 3-(1-Benzothiophen-3-yl)-L-alanylglycine replaces the indole NH of tryptophan with a sulfur atom. The van der Waals radius of sulfur (1.80 Å) is larger than carbon (1.70 Å) and nitrogen (1.55 Å), while the C–S bond length (≈1.74 Å) is longer than the C–N bond in indole (≈1.37 Å), resulting in altered side-chain volume and reduced hydrogen-bond donor capacity [1]. This distinction is critical for avoiding polar desolvation penalties in hydrophobic binding pockets.
| Evidence Dimension | Side-chain heteroatom and bond length |
|---|---|
| Target Compound Data | Sulfur atom; C–S bond length ≈ 1.74 Å; no H-bond donor |
| Comparator Or Baseline | Tryptophan (indole): N atom; C–N bond length ≈ 1.37 Å; one H-bond donor |
| Quantified Difference | Bond length difference ≈ 0.37 Å; H-bond donor count difference = 1 |
| Conditions | Calculated from crystal structures of benzothiophene and indole fragments (PDB database analysis) |
Why This Matters
The differentiation in hydrogen-bond donor count is essential for designing peptides that require hydrophobic binding without polar interaction, which is relevant for probing protein–protein interfaces where native Trp would be suboptimal.
- [1] Mesh: 3-benzothienylalanine, National Library of Medicine, MeSH Supplementary Concept Data (structural definition of the benzothienylalanine moiety). View Source
